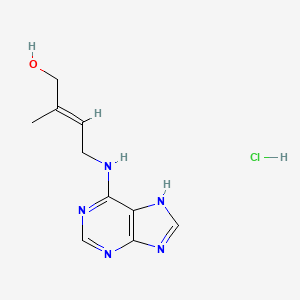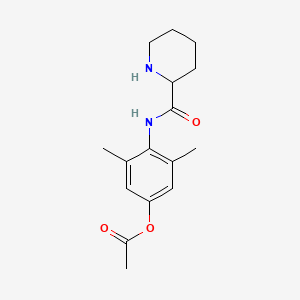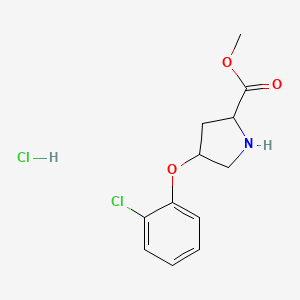
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride typically involves the reaction of 2,3-dimethylbutanoic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
化学反应分析
Types of Reactions
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification and analysis of proteins. The compound’s unique structure allows it to interact with specific amino acid residues, facilitating the study of protein function and structure .
In addition to proteomics, this compound is also used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme-substrate interactions.
Medicine: In the development of potential therapeutic agents.
Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s piperazine ring can form hydrogen bonds and other interactions with amino acid residues, altering the protein’s conformation and activity. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing protein functions .
相似化合物的比较
Similar Compounds
2,3-Dimethylbutanoic acid: A precursor in the synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride.
Piperazine: A key component of the compound’s structure.
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid: The non-dihydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a dimethylbutanoic acid moiety. This structure allows it to interact with proteins in a way that similar compounds may not, making it particularly valuable in proteomics research .
属性
分子式 |
C10H22Cl2N2O2 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC 名称 |
2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H |
InChI 键 |
YLSZJDUVQXGCSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)











